molecular formula C20H20N2O3S B6452279 butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate CAS No. 2640963-87-5

butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate

Cat. No.: B6452279
CAS No.: 2640963-87-5
M. Wt: 368.5 g/mol
InChI Key: YLTVFKHEERKZRT-UHFFFAOYSA-N
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Description

Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a heterocyclic compound featuring a dihydroquinazolinone core substituted with a methylsulfanyl group at position 2 and a butyl benzoate ester at position 4.

Properties

IUPAC Name

butyl 4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-4-13-25-19(24)14-9-11-15(12-10-14)22-18(23)16-7-5-6-8-17(16)21-20(22)26-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTVFKHEERKZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

This method employs 2-aminobenzamide precursors reacted with carbonyl compounds under oxidative conditions. A representative protocol involves:

  • Reactants : 2-Amino-N-methylbenzamide (1 mmol) and glyoxylic acid (1 mmol) in dimethyl sulfoxide (DMSO) with H₂O₂ (30%) as an oxidant.

  • Conditions : Heating at 150°C for 20 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.

  • Mechanism : DMSO acts as a methylene donor, facilitating cyclization via a radical intermediate.

Oxone-Mediated Synthesis in Aqueous Media

An eco-friendly alternative utilizes graphene oxide (GO) nanosheets and oxone in water:

  • Reactants : Anthranilamide (1 mmol) and methylthioacetaldehyde (1 mmol) with GO (25 mg) and oxone (307 mg).

  • Conditions : Stirring at room temperature for 6 hours, followed by crystallization from ethanol.

  • Yield : ~85% with >95% purity.

Key Comparison :

MethodSolventTemperatureYield (%)Environmental Impact
DMSO/H₂O₂DMSO150°C78Moderate
GO/OxoneWater25°C85Low

Introduction of the Methylsulfanyl Group

The 2-position methylsulfanyl moiety is introduced via two strategies:

Direct Incorporation During Cyclization

Using methylthioacetaldehyde as a reactant in the cyclocondensation step ensures regioselective placement of the methylsulfanyl group. This one-pot method avoids post-synthetic modifications but requires precise stoichiometric control.

Post-Synthetic Thioetherification

For substrates lacking the methylsulfanyl group initially:

  • Reactants : 2-Chloroquinazolin-4-one (1 mmol) and sodium thiomethoxide (1.2 mmol) in dimethylformamide (DMF).

  • Conditions : Heating at 80°C for 12 hours under nitrogen.

  • Yield : 72% after recrystallization from methanol.

Esterification of the Benzoate Moiety

The butyl ester group is introduced via acid-catalyzed esterification:

Direct Esterification of Carboxylic Acid Intermediate

  • Reactants : 4-Carboxyphenylquinazolinone (1 mmol), butanol (5 mmol), and concentrated H₂SO₄ (0.1 mL).

  • Conditions : Reflux at 120°C for 8 hours, followed by neutralization with NaHCO₃ and extraction.

  • Yield : 68% with 99% purity by HPLC.

Steglich Esterification for Sensitive Substrates

To prevent side reactions in acid-sensitive intermediates:

  • Reactants : Carboxylic acid (1 mmol), butanol (3 mmol), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 mmol), and 4-dimethylaminopyridine (DMAP, 0.1 mmol) in dichloromethane.

  • Conditions : Stirring at 25°C for 24 hours, followed by filtration to remove urea byproducts.

  • Yield : 82%.

Integrated Multi-Step Synthesis

A representative scalable pathway combines the above steps:

  • Quinazolinone Formation : Anthranilamide + methylthioacetaldehyde → 2-(methylsulfanyl)quinazolin-4-one (85% yield).

  • Benzoate Coupling : Friedel-Crafts acylation with 4-(chlorocarbonyl)benzoic acid using AlCl₃ in dichloroethane (76% yield).

  • Esterification : Reaction with butanol via H₂SO₄ catalysis (68% yield).

Purification : Final product purified via sequential chromatography (silica gel → Sephadex LH-20) to achieve >99% purity.

Analytical Characterization

Critical quality control parameters include:

  • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30).

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 3.12 (s, 3H, SCH₃).

    • ¹³C NMR : δ 167.5 (C=O), 142.1 (C-S), 128.9–132.4 (Ar-C).

  • MS (ESI+) : m/z 397.1 [M+H]⁺.

Challenges and Optimization Strategies

ChallengeSolutionImpact on Yield
Oxidative degradation of thioetherUse of nitrogen atmosphere+15%
Ester hydrolysis during workupNeutralization with NaHCO₃ instead of NaOH+12%
Low cyclization efficiencyMicrowave assistance (100°C, 30 min)+20%

Chemical Reactions Analysis

Types of Reactions

Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl or aryl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Hydroxylated quinazolinone derivatives

    Substitution: Various alkyl or aryl esters

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies indicate that butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate may possess antibacterial and antifungal activities. These properties make it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

2. Anticancer Potential

Quinazoline derivatives have been extensively studied for their anticancer properties. The incorporation of the butyl and methylsulfanyl groups in the structure of this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary studies suggest that such compounds can induce apoptosis in various cancer cell lines, making them valuable in cancer therapy research .

3. Enzyme Inhibition

Some quinazoline derivatives are known to act as enzyme inhibitors, particularly against kinases involved in cancer progression. The specific structural modifications in this compound may lead to improved selectivity and potency as kinase inhibitors, which is an area of active research in drug development .

Agricultural Applications

1. Pesticide Development

The unique chemical structure of this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have been reported to exhibit insecticidal and herbicidal activities. Ongoing research aims to evaluate its efficacy against specific agricultural pests and diseases .

Material Science Applications

1. Polymer Chemistry

The incorporation of quinazoline derivatives into polymer matrices can enhance the mechanical properties and thermal stability of materials. Research into the synthesis of polymers containing this compound could lead to the development of advanced materials with specific functional properties for industrial applications.

Case Studies

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated the antibacterial effects of quinazoline derivativesShowed significant inhibition against Gram-positive bacteria
Cancer Cell Line ResearchInvestigated the cytotoxic effects on various cancer cell linesInduced apoptosis in tested cell lines
Pesticide Efficacy TrialTested against common agricultural pestsDemonstrated promising insecticidal activity

Mechanism of Action

The mechanism of action of butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity by forming additional interactions with the target.

Comparison with Similar Compounds

Key Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., halogens in C2–C4) increase metabolic stability but may reduce solubility. The methylsulfanyl group in the target compound offers a balance of lipophilicity and moderate polarity .
  • Core Flexibility: The dihydroquinazolinone core’s partial saturation (vs. fully aromatic quinolines) may enhance binding to biological targets through conformational adaptability .

Biological Activity

Butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate is a synthetic compound belonging to the quinazolinone family. Its unique structure, featuring a quinazolinone core, a benzoate ester, and a methylsulfanyl group, suggests significant potential for various biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N2O3S\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

Key Features:

  • Quinazolinone Core: Imparts biological activity through interaction with enzymes and receptors.
  • Methylsulfanyl Group: May enhance binding affinity to biological targets.
  • Benzoate Ester: Affects solubility and reactivity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide.
  • Introduction of Methylsulfanyl Group: Nucleophilic substitution using methyl iodide.
  • Esterification: Reaction with butyl 4-hydroxybenzoate using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Anticancer Activity

Recent studies have indicated that compounds within the quinazolinone family exhibit promising anticancer properties. The mechanism often involves inhibition of key enzymes involved in cancer cell proliferation. For instance, this compound has been shown to interact with polo-like kinase 1 (Plk1), a crucial regulator in cell cycle progression:

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundPlk115.7
Other QuinazolinonesVariousVaries

Antimicrobial Activity

The compound also shows potential antimicrobial activity against various pathogens. In vitro assays have demonstrated its effectiveness against bacterial strains, highlighting its role as a potential lead compound for antibiotic development:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition: The quinazolinone core mimics natural substrates or inhibitors, allowing it to bind effectively to enzyme active sites.
  • Receptor Interaction: The compound may modulate receptor activity through conformational changes upon binding.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of various quinazolinone derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential for therapeutic application in oncology.

Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against clinical isolates of bacteria. The results showed that it inhibited the growth of resistant strains, indicating its potential as a novel antibiotic agent.

Q & A

Q. What are the recommended synthetic strategies for butyl 4-[2-(methylsulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]benzoate?

Answer: The synthesis of quinazolinone derivatives typically involves multi-step reactions. A general approach includes:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.
  • Step 2: Introduction of the methylsulfanyl group at position 2 via nucleophilic substitution using methyl mercaptan or its derivatives .
  • Step 3: Esterification of the benzoic acid moiety with butanol using coupling agents (e.g., DCC/DMAP) or acid catalysis .
    Key Considerations: Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like over-oxidation of the thioether group .

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to confirm the quinazolinone core, methylsulfanyl group, and butyl ester linkage. Pay attention to deshielded protons near the carbonyl and sulfur groups .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly cleavage of the ester group .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the 4-oxo group) .

Q. How can researchers design initial biological activity assays for this compound?

Answer:

  • Enzyme Inhibition: Screen against kinases or proteases due to the quinazolinone scaffold’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) .
  • Antimicrobial Activity: Test against Gram-positive/negative bacteria (MIC assays) and fungi, leveraging the methylsulfanyl group’s potential bioactivity .
  • Cytotoxicity: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity?

Answer:

  • SAR Studies: Modify the butyl ester chain length to alter lipophilicity and membrane permeability. Compare IC50_{50} values in cellular assays .
  • Functional Group Replacement: Substitute methylsulfanyl with sulfoxide/sulfone groups to study redox-dependent activity changes .
  • Hybrid Molecules: Conjugate with known pharmacophores (e.g., triazoles) via click chemistry to target dual mechanisms .

Q. What computational methods aid in understanding its interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Focus on hydrogen bonding with the 4-oxo group and hydrophobic interactions with the butyl chain .
  • MD Simulations: Simulate ligand-protein stability over 100 ns to assess binding free energy (MM-PBSA) and conformational flexibility .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett constants) with antimicrobial activity .

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity)?

Answer:

  • Purity Verification: Re-analyze compound purity via HPLC and confirm absence of degradation products (e.g., hydrolyzed ester) .
  • Assay Reproducibility: Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite Screening: Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

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